Calomel

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

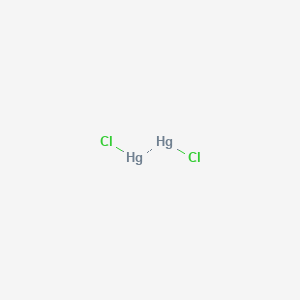

Calomel, also known as mercury(I) chloride, is a chemical compound with the formula Hg₂Cl₂. It is a dense white or yellowish-white, odorless solid that is the principal example of a mercury(I) compound. Historically, this compound was used as a medicine from the 16th to early 20th century, despite frequently causing mercury poisoning in patients . The name “this compound” is derived from the Greek words “kalos” (beautiful) and “melas” (black), referring to its reaction with ammonia, which turns it black .

Vorbereitungsmethoden

Calomel can be prepared through several methods:

- By reacting elemental mercury with mercuric chloride:

Direct Synthesis: Hg+HgCl2→Hg2Cl2

Involving aqueous mercury(I) nitrate and various chloride sources such as sodium chloride or hydrochloric acid:Metathesis Reaction: 2HCl+Hg2(NO3)2→Hg2Cl2+2HNO3

Industrial Production: This compound is produced industrially by sublimation of a mixture of mercury and mercuric chloride, followed by condensation of the vapor.

Analyse Chemischer Reaktionen

Decomposition Reactions

Calomel decomposes under thermal, photochemical, or acidic conditions:

a. Thermal Decomposition

Hg2Cl2Δ2Hg+Cl2

Heating this compound above 400°C releases elemental mercury and chlorine gas .

b. Photochemical Decomposition

Hg2Cl2UVHgCl2+Hg

UV exposure causes disproportionation into mercuric chloride and mercury .

c. Acidic Hydrolysis

Hg2Cl2+2HCl→HgCl2+Hg+2Cl−

In concentrated hydrochloric acid, this compound oxidizes to HgCl₂ and Hg .

Disproportionation Reactions

This compound undergoes disproportionation in alkaline or ammonia-rich environments:

a. Reaction with Ammonia

Hg2Cl2+2NH3→Hg+Hg(NH2Cl)+NH4Cl

This reaction produces elemental mercury and mercuric amidochloride .

b. Reaction with Alkali Hydroxides

Hg2Cl2+2OH−→Hg+HgO+2Cl−+H2O

Strong bases like NaOH decompose this compound into mercury and mercury(II) oxide .

Redox Reactions

This compound participates in oxidation and reduction processes:

a. Oxidation by Chlorine

Hg2Cl2+Cl2→2HgCl2

Chlorine oxidizes this compound to mercuric chloride .

b. Reduction by Stannous Chloride

Hg2Cl2+SnCl2→2Hg+SnCl4

Stannous chloride reduces this compound to elemental mercury .

Electrochemical Reactions

This compound’s reversibility underpins its use in reference electrodes:

This compound Electrode Reaction

Hg2Cl2(s)⇌2Hg(l)+2Cl−(aq)

In saturated KCl, the electrode potential stabilizes at +0.241 V vs. SHE .

Photochemical Reactions

Eder Reaction

2HgCl2+(NH4)2C2O4lightHg2Cl2+2NH4Cl+2CO2

Light induces this compound formation from mercuric chloride and ammonium oxalate .

Thermodynamic Considerations

Thermodynamic studies at 37°C (human stomach conditions) reveal:

| Reaction | ΔG° (kJ/mol) | Outcome |

|---|---|---|

| Hg2Cl2→HgCl2+Hg | +15.2 | Non-spontaneous under standard conditions |

| Solubility in gastric HCl (0.1 M) | 1.2×10−6 mol/L | Limited dissolution due to low solubility |

Reactions with Halides and Sulfur Compounds

a. Reaction with Potassium Iodide

Hg2Cl2+2KI→Hg2I2+2KCl

Forms mercurous iodide, a yellow precipitate .

b. Reaction with Sulfur Dioxide

Hg2Cl2+SO2+2H2O→2Hg+2HCl+H2SO4

Wissenschaftliche Forschungsanwendungen

Kalomel hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Pigmente: Kalomel wurde als weißes Pigment in der Malerei und in Manuskripten verwendet.

Analytische Chemie: Kalomelelektroden werden in der pH-Messung und elektrochemischen Analyse verwendet, um die Konzentration von Chlorid- und Metallionen in Lösungen zu messen.

Wirkmechanismus

Der Wirkmechanismus von Kalomel bei seiner historischen medizinischen Verwendung war nicht gut verstanden. Es wurde als Abführmittel eingesetzt, um Stauungen und Verstopfung zu lindern. Die Wirkungen der Verbindung wurden durch Versuch und Irrtum gelernt, und es wurde später festgestellt, dass sie Quecksilbervergiftungen verursachte {_svg_3}. In elektrochemischen Anwendungen funktionieren Kalomelelektroden auf der Grundlage der Gleichgewichtsreaktion zwischen Quecksilber, Quecksilber(I)-chlorid und Chloridionen, wodurch ein stabiles Elektrodenpotential aufrechterhalten wird .

Wirkmechanismus

The mechanism of action of calomel in its historical medicinal use was not well understood. It was used as a purgative agent to relieve congestion and constipation. The compound’s effects were learned through trial and error, and it was later found to cause mercury poisoning . In electrochemical applications, this compound electrodes function based on the equilibrium reaction between mercury, mercurous chloride, and chloride ions, maintaining a stable electrode potential .

Vergleich Mit ähnlichen Verbindungen

Kalomel wird mit anderen quecksilberhaltigen Verbindungen verglichen:

Quecksilber(II)-chlorid (HgCl₂): Im Gegensatz zu Kalomel ist Quecksilber(II)-chlorid hochgiftig und wasserlöslich. Es wird als Desinfektionsmittel und Konservierungsmittel verwendet.

Quecksilber(I)-bromid (Hg₂Br₂): Ähnlich wie Kalomel, aber mit Brom anstelle von Chlor. Es wird weniger häufig verwendet.

Quecksilber(I)-iodid (Hg₂I₂): Eine weitere ähnliche Verbindung mit Jod, die in einigen Anwendungen der analytischen Chemie verwendet wird.

Kalomel ist aufgrund seiner historischen medizinischen Verwendung und seiner Anwendung in elektrochemischen Referenzelektroden einzigartig, was es von anderen Quecksilberverbindungen abhebt .

Biologische Aktivität

Calomel, chemically known as mercurous chloride (Hg2Cl2), has a long history of use in medicine and various scientific applications. Its biological activity is primarily linked to its interaction with biological systems, particularly in relation to its toxicity and therapeutic effects. This article explores the biological activity of this compound, focusing on its chemical properties, historical medical applications, toxicological data, and recent research findings.

This compound is an inorganic compound that exists as a white crystalline solid. It is poorly soluble in water but can dissolve in acidic solutions. The compound can undergo oxidation to form mercuric chloride (HgCl2), especially in acidic environments such as the human stomach. The thermodynamics of this reaction have been studied extensively, revealing that this compound can convert to more toxic forms under certain conditions .

| Property | Value |

|---|---|

| Molecular Formula | Hg2Cl2 |

| Molar Mass | 271.5 g/mol |

| Solubility | Poorly soluble in water |

| pH Stability | Acidic conditions favor conversion to HgCl2 |

Historical Medical Applications

Historically, this compound was widely used as a purgative and antiseptic. In the 19th century, it was a common component in treatments for various ailments, including syphilis and gastrointestinal disorders. However, its use declined due to the recognition of mercury's toxicity and the potential for severe side effects.

Case Studies

- Historical Use in Medicine : this compound was frequently prescribed in the 1800s for its supposed health benefits. However, numerous cases of mercury poisoning were reported, leading to increased scrutiny and eventual decline in its use .

- Toxicity Reports : A notable case involved intravenous administration of metallic mercury, which highlighted the dangers associated with mercury compounds like this compound. The postmortem findings indicated severe damage to internal organs due to mercury exposure .

Toxicological Data

This compound's biological activity is significantly influenced by its toxicity profile. Mercury compounds are known neurotoxins that can lead to severe health complications, including neurological damage and renal impairment.

Mechanism of Toxicity

Mercury's toxicity is primarily due to its ability to bind with sulfhydryl groups (-SH) in proteins, leading to enzyme inhibition and cellular damage. The degree of toxicity varies depending on the chemical form of mercury:

- Inorganic Mercury : Found in this compound; it is less toxic than organic forms but can still cause significant harm.

- Organic Mercury : More toxic and readily absorbed by biological tissues.

Table 2: Toxicity Comparison of Mercury Compounds

| Compound | Toxicity Level | Mechanism of Action |

|---|---|---|

| This compound (Hg2Cl2) | Moderate | Binds to proteins, inhibits enzymes |

| Mercuric Chloride (HgCl2) | High | Highly toxic; causes severe cellular damage |

| Methylmercury | Very High | Neurotoxic; accumulates in neural tissue |

Recent Research Findings

Recent studies have continued to explore the implications of this compound's biological activity:

- A thermodynamic analysis indicated that this compound could convert entirely into mercuric chloride upon ingestion, raising concerns about its safety when used medicinally .

- Research has also focused on developing safer alternatives or formulations that reduce the toxicity associated with traditional mercury compounds .

Eigenschaften

CAS-Nummer |

10112-91-1 |

|---|---|

Molekularformel |

Cl2Hg2 |

Molekulargewicht |

472.09 g/mol |

IUPAC-Name |

chloromercury |

InChI |

InChI=1S/2ClH.2Hg/h2*1H;;/q;;2*+1/p-2 |

InChI-Schlüssel |

ZOMNIUBKTOKEHS-UHFFFAOYSA-L |

SMILES |

Cl[Hg].Cl[Hg] |

Kanonische SMILES |

Cl[Hg].Cl[Hg] |

Dichte |

7.15 at 68 °F (USCG, 1999) - Denser than water; will sink 7.15 g/cm³ |

Key on ui other cas no. |

10112-91-1 |

Physikalische Beschreibung |

Mercurous chloride is an odorless white solid. Sinks in water. (USCG, 1999) Liquid White powder or crystals; practically insoluble (0.0002 g/100 ml of water at 25 deg C); [ATSDR ToxProfiles] WHITE CRYSTALLINE POWDER. |

Piktogramme |

Irritant; Environmental Hazard |

Löslichkeit |

Solubility in water, mg/l at 25 °C: 4 (practically insoluble) |

Synonyme |

calomel mercurous chloride mercury(I) chloride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.